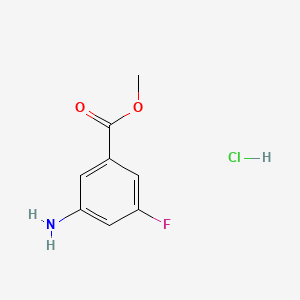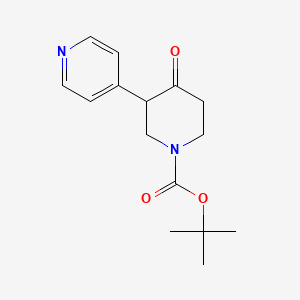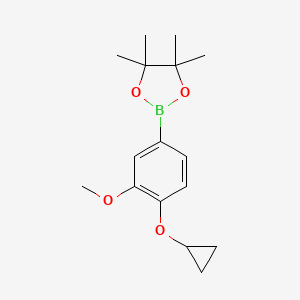
2-(4-Cyclopropoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Cyclopropoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with a complex structure that includes a cyclopropoxy group, a methoxy group, and a dioxaborolane ring
Méthodes De Préparation
The synthesis of 2-(4-Cyclopropoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves several steps. One common method includes the reaction of 4-cyclopropoxy-3-methoxyphenylboronic acid with a suitable dioxaborolane precursor under specific conditions. The reaction conditions often involve the use of a palladium catalyst and a base in an inert atmosphere to facilitate the coupling reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
2-(4-Cyclopropoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4-Cyclopropoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-Cyclopropoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes through its unique chemical structure.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-(4-Cyclopropoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique combination of functional groups. Similar compounds include:
4-Cyclopropoxy-3-methoxyphenylboronic acid: Lacks the dioxaborolane ring.
4-Cyclopropoxy-3-methoxyphenylmethanol: Contains a hydroxyl group instead of the dioxaborolane ring.
4-Cyclopropoxy-3-methoxyphenylmethanamine: Contains an amine group instead of the dioxaborolane ring
Propriétés
Formule moléculaire |
C16H23BO4 |
|---|---|
Poids moléculaire |
290.2 g/mol |
Nom IUPAC |
2-(4-cyclopropyloxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)11-6-9-13(14(10-11)18-5)19-12-7-8-12/h6,9-10,12H,7-8H2,1-5H3 |
Clé InChI |
LCXZYVCXAOJHRI-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13461353.png)
![rac-(3R,4R,6S)-5-oxotricyclo[2.2.1.0,2,6]heptane-3-carboxylic acid](/img/structure/B13461357.png)
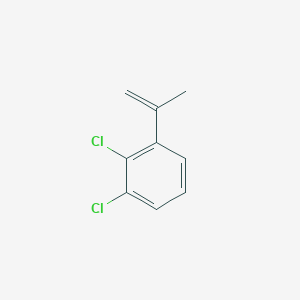
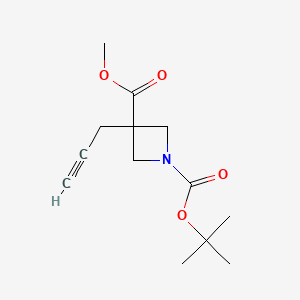
![6-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B13461370.png)
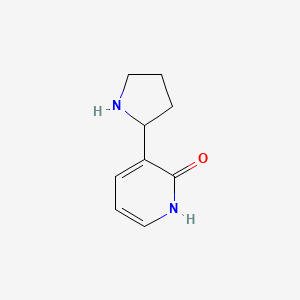
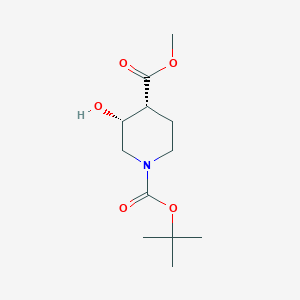
![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B13461401.png)
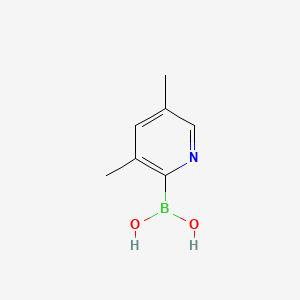
![5-(Difluoromethyl)spiro[2.3]hexane-5-carboxylicacid](/img/structure/B13461423.png)
![Tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate](/img/structure/B13461425.png)
